1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one
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Overview
Description
1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one is a complex organic compound that features a thiadiazole ring, a piperazine ring, and a trifluoromethyl phenyl group
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
For instance, indole derivatives are known to interact with their targets, causing a variety of biological effects .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds, such as indole derivatives, have been shown to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors such as thiosemicarbazide with an oxidizing agent.
Piperazine Ring Formation: The piperazine ring can be synthesized through the cyclization of ethylenediamine derivatives.
Coupling Reactions: The thiadiazole and piperazine rings are then coupled with a trifluoromethyl phenyl group using suitable coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have been studied for their antimicrobial and anticancer activities.
Piperazine Derivatives: Compounds with the piperazine ring are known for their use in pharmaceuticals, particularly as antipsychotics and antihistamines.
Uniqueness
1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .
Properties
IUPAC Name |
1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4OS/c17-16(18,19)13-4-1-12(2-5-13)3-6-15(24)23-9-7-22(8-10-23)14-11-20-25-21-14/h1-2,4-5,11H,3,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJMBBYCNYWBPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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